molecular formula C25H17F5N2O5 B557802 Fmoc-Asn-OPfp CAS No. 86060-99-3

Fmoc-Asn-OPfp

Cat. No. B557802
CAS RN: 86060-99-3
M. Wt: 520.4 g/mol
InChI Key: FESVUEALWMQZEP-INIZCTEOSA-N
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Description

Fmoc-Asn-OPfp is an L-asparagine derivative . It has good solubility properties in most organic solvents . It has been used to assess cross-reactivity of cellulose membrane-bound peptides and to synthesize peptides on cellulose membrane .


Synthesis Analysis

Fmoc-Asn-OPfp is a pre-formed pentafluorophenyl ester for coupling of asparagine amino-acid residues by Fmoc SPPS . It allows for efficient incorporation of Asn with little side-chain dehydration . The coupling rate is rapid and few side products are formed in the presence of HOBt .


Molecular Structure Analysis

The empirical formula of Fmoc-Asn-OPfp is C44H31F5N2O5 . Its molecular weight is 762.72 .


Chemical Reactions Analysis

Fmoc-Asn-OPfp is used in solid-phase peptide synthesis (SPPS), a method that uses an insoluble polymeric support for sequential addition of side-chain protected amino acids . The anchored peptide is extended by a series of deprotection and coupling cycles .


Physical And Chemical Properties Analysis

Fmoc-Asn-OPfp is a solid substance . It has good solubility properties in most organic solvents .

Scientific Research Applications

  • Solid-Phase Synthesis of Glycopeptides : Fmoc-Asn-OPfp is utilized in the synthesis of glycopeptides. It has been shown to couple with glycosylamines for the production of Nβ-glycosides of Fmoc-Asn-OH, which are crucial in glycopeptide synthesis (Ürge et al., 1991).

  • Combinatorial Library Methodology in Glycopeptide Synthesis : This compound is used in the rapid identification of glycopeptides that mimic oligosaccharides. It's a part of a glycopeptide library for high-throughput screening, contributing to the rapid and unambiguous analysis of active glycopeptides (Hilaire et al., 1998).

  • Prevention of Side Reactions in Peptide Synthesis : Fmoc-Asn-OPfp has been used to prevent side reactions, such as the formation of beta-cyano alanine, during the activation of side-chain unprotected asparagine in peptide synthesis. It ensures a homogeneous peptide is obtained (Gausepohl et al., 2009).

  • Synthesis of Protected Glycosylated Nα-Fmoc Asparagine OPfp Esters : Fmoc-Asn-OPfp is vital in the synthesis of glycosylated building blocks with per-O-acetylated β-D-glucose and other sugars. This process is crucial for creating glycopeptides and studying their properties (Christiansen-Brams et al., 1993).

  • Synthesis of Complex Glycopeptides : Fmoc-Asn-OPfp is instrumental in the synthesis of complex glycopeptides, such as biantennary complex-type nonasaccharyl asn building blocks, which are significant in peptide synthesis studies (Hagiwara et al., 2011).

  • High Yield and Stereoselective Synthesis of O-glycopeptides : This compound is used for the high yield and stereoselective synthesis of O-glycopeptides. It's involved in a rapid method for synthesizing O-glycopeptides, demonstrating its effectiveness and selectivity (Gangadhar et al., 2004).

Safety And Hazards

Fmoc-Asn-OPfp should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Fmoc-Asn-OPfp can be used without formation of cyano side products . It has been utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method . It was also recently utilized in the preparation of positional scanning libraries to determine kinase substrate specificity . Fmoc-Asn-OPfp is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESVUEALWMQZEP-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F5N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446662
Record name Fmoc-Asn-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asn-OPfp

CAS RN

86060-99-3
Record name Fmoc-Asn-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
H Gausepohl, M Kraft, RW Frank - International Journal of …, 1989 - Wiley Online Library
… A homogeneous peptide was obtained by using either side chain protected asparagine derivatives with BOP mediated activation or by coupling of Fmoc-Asn-OPfp. Fmoc-Asn(Mbh)OH …
Number of citations: 68 onlinelibrary.wiley.com
I Christiansen-Brams, M Meldal, K Bock - Journal of the Chemical …, 1993 - pubs.rsc.org
The preparation of Nα-(fluoren-9-ylmethoxycarbonyl)asparagine pentafluorophenyl esters (Nα-Fmoc-Asn-OPfp) glycosylated with per-O-acetylated β-D-glucose, N-acetyl-β-D-…
Number of citations: 69 pubs.rsc.org
PM FISCHER, KIMV RETSON… - … Journal of Peptide …, 1991 - Wiley Online Library
… Successive cycles were carried out similarly: three times with Fmoc-Thr(Bu')-ODhbt and once each with Fmoc-Asn-OPfp, Fmoc-Tyr… Only residue 6 (Fmoc-Asn-OPfp) was double-coupled. …
Number of citations: 20 onlinelibrary.wiley.com
L Otvos Jr, L Urge, M Hollosi, K Wroblewski… - Tetrahedron letters, 1990 - Elsevier
A new reagent for custom synthesis of N-glycosylated peptides, Fmoc-Asn[GlcNAc(1»4)-GlcNAc]-OH, has been prepared. The O-glycosidic bond survived the trifluoroacetic acid …
Number of citations: 89 www.sciencedirect.com
GB Fields, CG Fields - Journal of the American Chemical Society, 1991 - ACS Publications
… For Fmoc-Asn-OPfp coupling, an empty cartridge was used for step d. All Fmoc-amino acids (except forFmocAsn-OPfp) were coupled with HBTU as follows: (a) 1.0 mmol of derivatized …
Number of citations: 162 pubs.acs.org
K KITAGAWAI, S FCTAKI, T YAGAMI… - … Journal of Peptide …, 1994 - Wiley Online Library
… The last Asn residue was introduced by Fmoc-Asn-OPfp (6 equiv.) … )-OH and Fmoc-Asn-OPfp were successively introduced to … )-OH and Fmoc-AsnOPfp were successively introduced for …
Number of citations: 27 onlinelibrary.wiley.com
LA Carpino, HG Chao, M Beyermann… - The Journal of Organic …, 1991 - ACS Publications
… that the binary mixture, HOBt/DIEA, caused decomposition of both FMOC-Asn-OPfp and … For example coupling of FMOC-Asn-OPfp with a glycine Pepsyn KA resin gave no evidence …
Number of citations: 104 pubs.acs.org
P Sieber, B Riniker - Tetrahedron letters, 1991 - Elsevier
… H Frank GJ NIcholson, E Bayer, J Chromat Sn 1977,15,174 A solution of Fmoc-Asn-OPfp in pure DMF had a half-hfe of cd 5 h, and m the presence of 1 eq HOBt and 1 5 eq DIEA of only …
Number of citations: 116 www.sciencedirect.com
Z Procházka, J Slaninová, T Barth… - Collection of …, 1992 - cccc.uochb.cas.cz
Solid phase methodology on polyamide-kieselguhr resin was used for the synthesis of six analogs of deamino carba-1 or carba-6 oxytocin with non-coded amino acids in position 2, …
Number of citations: 9 cccc.uochb.cas.cz
WQ Liu, M Vidal, C Mathé, C Périgaud… - Bioorganic & medicinal …, 2000 - Elsevier
… Therefore, the Asn residue was coupled by active ester method using Fmoc-Asn-OPfp to minimize its side-chain dehydration. Phosphotyrosine protected by tBuSATE or MeSATE has …
Number of citations: 24 www.sciencedirect.com

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